Potassium selenocyanate

Catalog No.
S1893515
CAS No.
3425-46-5
M.F
CKNSe
M. Wt
144.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium selenocyanate

CAS Number

3425-46-5

Product Name

Potassium selenocyanate

IUPAC Name

potassium;selenocyanate

Molecular Formula

CKNSe

Molecular Weight

144.09 g/mol

InChI

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1

InChI Key

KYEKHFSRAXRJBR-UHFFFAOYSA-M

SMILES

C(#N)[Se-].[K+]

Canonical SMILES

C(#N)[Se-].[K+]

The exact mass of the compound Selenocyanic acid, potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium selenocyanate (KSeCN) is a highly reactive, bench-stable inorganic salt that serves as a primary source of the nucleophilic selenocyanate anion (SeCN⁻) [1]. Unlike elemental selenium, which requires harsh in-situ reduction, KSeCN readily dissolves in polar aprotic solvents such as DMF, DMSO, and acetonitrile to facilitate direct nucleophilic substitutions and cross-couplings [2]. Its high polarizability, distinct steric profile, and mild reactivity make it a critical precursor for synthesizing organoselenium compounds, selenoglycosides, and isoselenocyanates, as well as a defect-passivating additive in advanced optoelectronics like perovskite solar cells [1].

Substituting KSeCN with elemental selenium or potassium thiocyanate (KSCN) fundamentally alters process chemistry and final material performance. Elemental selenium lacks intrinsic nucleophilicity, requiring harsh reductants (e.g., NaBH4) or high temperatures to generate reactive selenide species, which complicates scale-up and limits functional group tolerance [1]. Conversely, while KSCN is a cheaper structural analog, the thiocyanate anion (SCN⁻) possesses lower polarizability and higher electronegativity than SeCN⁻. In optoelectronics, this means SCN⁻ cannot passivate iodine vacancies as effectively as SeCN⁻[2]. In synthetic chemistry, replacing selenium with sulfur drastically shifts the reactivity profile, often resulting in complete reaction failure when specific electrophilic cyclization pathways are required [3].

Quantitative Defect Passivation and Hysteresis Reduction in Perovskite Solar Cells

In the fabrication of methylammonium lead iodide (MAPbI3) perovskite solar cells, the incorporation of KSeCN as a precursor additive significantly outperforms standard iodide-only baselines. The SeCN⁻ anion substitutes for I⁻, enhancing structural stability and facilitating larger crystalline grain sizes. Quantitative studies demonstrate that KSeCN addition boosts the power conversion efficiency (PCE) from a baseline of 14.34% to 18.41%, while simultaneously reducing device hysteresis from 21% down to 1.5% [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Device Hysteresis
Target Compound Data18.41% PCE, 1.5% hysteresis (with KSeCN additive)
Comparator Or Baseline14.34% PCE, 21% hysteresis (Standard iodide baseline without KSeCN)
Quantified Difference+4.07% absolute PCE increase; 19.5% absolute hysteresis reduction
ConditionsPlanar CH3NH3PbI3-x(SeCN)x perovskite solar cells fabricated via solution processing

For optoelectronic manufacturing, KSeCN provides a critical efficiency and stability upgrade over standard formulations, directly impacting the commercial viability of the solar cells.

Differentiated Reactivity in Electrophilic Cyclization (KSeCN vs. KSCN)

In the synthesis of functionalized chalcogenophenes via PhICl2-mediated successive bond formation, KSeCN successfully acts as the chalcogen source, providing the desired benzo[b]selenophenes in synthetically viable yields. When potassium thiocyanate (KSCN) is substituted under identical standard conditions in an attempt to form the corresponding thiophene derivatives, the reaction fails entirely, yielding no desired product [1]. This demonstrates that the higher nucleophilicity and polarizability of the SeCN⁻ anion enable specific cyclization pathways that are inaccessible to the SCN⁻ anion.

Evidence DimensionProduct Yield in Electrophilic Cyclization
Target Compound DataSuccessful formation of benzo[b]selenophenes (synthetically viable yields)
Comparator Or BaselineKSCN (0% yield, no reaction observed under identical conditions)
Quantified DifferenceAbsolute yield difference from 0% (KSCN) to viable product isolation (KSeCN)
ConditionsPhICl2-mediated reaction of arylalkynes in DMSO at 115 °C for 12 hours

For the procurement of precursors in heterocycle discovery, KSeCN unlocks specific cyclization pathways that cheaper sulfur analogs cannot replicate.

Precursor Suitability and Safety for Isoselenocyanate Synthesis (KSeCN vs. Elemental Selenium)

The synthesis of acyl-isoselenocyanates (acyl-ISCs) demonstrates a clear processability advantage for KSeCN over elemental selenium. Classical methods using elemental selenium require reactions with isocyanides, which are notorious for their extreme toxicity and pungent odors [1]. By contrast, KSeCN reacts directly with standard acyl chlorides in acetone to generate acyl-ISCs in situ, completely bypassing the need for hazardous isocyanide intermediates [1].

Evidence DimensionProcess Safety and Intermediate Toxicity
Target Compound DataDirect reaction with acyl chlorides (avoids isocyanides)
Comparator Or BaselineElemental selenium (requires highly toxic, malodorous isocyanides)
Quantified DifferenceElimination of isocyanide handling from the synthetic workflow
ConditionsSynthesis of acyl-isoselenocyanates in acetone

Shifting procurement to KSeCN for ISC synthesis drastically improves laboratory safety and eliminates the need for specialized handling of volatile, toxic isocyanides.

High-Efficiency Perovskite Solar Cell Manufacturing

KSeCN is a highly effective additive for formulating CH3NH3PbI3-x(SeCN)x active layers. Its ability to passivate iodine vacancies and promote large-grain crystallization makes it essential for next-generation photovoltaics requiring high power conversion efficiency and ultra-low hysteresis, outperforming standard iodide or thiocyanate baselines [1].

Synthesis of Selenium-Based Active Pharmaceutical Ingredients (APIs)

Due to its distinct polarizability and nucleophilicity compared to sulfur analogs, KSeCN is the reagent of choice for introducing selenium into complex, functionally dense drug scaffolds via electrophilic cyclization or metal-free arylation, unlocking pharmacological profiles inaccessible with KSCN [2].

Safe Preparation of Isoselenocyanate Building Blocks

KSeCN streamlines the synthesis of acyl-isoselenocyanates by reacting directly with acyl chlorides. This application is critical for industrial and laboratory workflows that must avoid the severe toxicity and odor associated with the isocyanide intermediates required when using elemental selenium [3].

Related CAS

5749-48-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3425-46-5

Dates

Last modified: 08-16-2023

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